
Triethylborane
Overview
Description
Triethylborane (BEt₃) is a highly reactive, pyrophoric organoboron compound with a trigonal planar geometry. It is widely utilized as a catalyst, radical initiator, and reagent in organic synthesis and polymer chemistry. BEt₃’s low boiling point (95°C) and air-sensitive nature necessitate careful handling . Its versatility stems from its ability to participate in hydroboration, ethylation, and radical-mediated reactions, often outperforming analogous reagents in selectivity and efficiency.
Preparation Methods
Reaction of Triethylaluminum with Trimethyl Borate
The most widely documented method for triethylborane synthesis involves the reaction of triethylaluminum (Et<sub>3</sub>Al) with trimethyl borate ((MeO)<sub>3</sub>B) . This exchange reaction proceeds as follows:
3\text{Al} + (\text{MeO})3\text{B} \rightarrow \text{Et}3\text{B} + (\text{MeO})3\text{Al}
This method is favored for its simplicity and high yield under moderate conditions (80–120°C) . The reaction typically occurs in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or unintended side reactions. The byproduct, trimethylaluminum, is less volatile than this compound, allowing for straightforward distillation-based separation . Industrial applications, such as aerospace ignition systems, rely on this method due to its reproducibility and scalability .
Advantages:
-
High purity (>95%) achievable via fractional distillation.
-
Compatible with continuous-flow reactors for large-scale production.
Limitations:
-
Requires rigorous exclusion of moisture and oxygen.
-
Trimethyl borate is hygroscopic, necessitating anhydrous conditions.
Grignard Reagent and Boron Trifluoride Etherate
A classical approach employs ethyl magnesium bromide (EtMgBr) and boron trifluoride etherate (BF<sub>3</sub>·OEt<sub>2</sub>) , as detailed in NASA technical reports . The reaction mechanism involves nucleophilic attack by the Grignard reagent on boron trifluoride:
3·\text{OEt}2 \rightarrow \text{Et}3\text{B} + 3 \text{MgBrF} + \text{OEt}2
This method requires careful temperature control (40–60°C) and solvent selection. Ethyl ether or butyl ether serves as the reaction medium, with yields exceeding 90% after distillation . The NASA protocol emphasizes a modified procedure where the Grignard reagent is added incrementally to minimize side reactions, such as the formation of diethylborane .
Key Data:
Parameter | Value |
---|---|
Yield | 91% |
Reaction Temperature | 50–70°C |
Solvent | Butyl ether |
Advantages:
-
Scalable to multi-batch production without reactor dismantling.
-
Utilizes cost-effective Grignard reagents.
Limitations:
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Generates stoichiometric amounts of magnesium salts, complicating waste disposal.
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High solvent volumes required for optimal yields.
Boron Trichloride and Tetraethyllead
A patented method leverages the reaction of boron trichloride (BCl<sub>3</sub>) with tetraethyllead (PbEt<sub>4</sub>) , producing this compound and lead chloride :
4 + \text{BCl}3 \rightarrow 3 \text{Et}3\text{B} + 3 \text{PbCl}2 + \text{Pb}
This exothermic reaction occurs under nitrogen at 50–70°C, with this compound collected via cold trapping . The method achieves near-quantitative yields (90–95%) and avoids hazardous byproducts like diborane. However, the use of tetraethyllead—a toxic and environmentally hazardous compound—limits its industrial adoption .
Advantages:
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High atom economy and minimal side products.
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Suitable for laboratory-scale synthesis.
Limitations:
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Tetraethyllead poses significant health and environmental risks.
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Requires specialized equipment for lead containment.
High-Pressure Ethylene and Aluminum Catalysis
An alternative route involves the high-pressure reaction of ethylene (C<sub>2</sub>H<sub>4</sub>) with aluminum (Al) in the presence of aluminum chloride (AlCl<sub>3</sub>) , followed by treatment with boron trifluoride :
2\text{H}4 \xrightarrow{\text{AlCl}3, 100–200^\circ\text{C}} \text{AlEt}3 \xrightarrow{\text{BF}3} \text{Et}3\text{B}
Conducted at pressures of 750–3000 psi, this method is energy-intensive but effective for bulk production. The initial step forms triethylaluminum, which subsequently reacts with boron trifluoride to yield this compound .
Key Data:
Parameter | Value |
---|---|
Pressure | 750–3000 psi |
Temperature | 100–200°C |
Yield | 85–90% |
Advantages:
-
Utilizes inexpensive ethylene feedstock.
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Integrates with existing organoaluminum production infrastructure.
Limitations:
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High capital costs for pressure-rated reactors.
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Risk of uncontrolled exothermic reactions.
Comparative Analysis of Methods
The table below synthesizes critical parameters for the four primary methods:
Method | Reactants | Conditions | Yield | Advantages | Limitations |
---|---|---|---|---|---|
Triethylaluminum + Trimethyl Borate | Et<sub>3</sub>Al, (MeO)<sub>3</sub>B | 80–120°C, N<sub>2</sub> | >95% | High purity, scalable | Moisture-sensitive |
Grignard + BF<sub>3</sub> | EtMgBr, BF<sub>3</sub>·OEt<sub>2</sub> | 50–70°C, ether solvent | 91% | Cost-effective | Salt waste, solvent volume |
BCl<sub>3</sub> + PbEt<sub>4</sub> | BCl<sub>3</sub>, PbEt<sub>4</sub> | 50–70°C, N<sub>2</sub> | 90–95% | High yield | Toxic lead compounds |
High-Pressure Ethylene | C<sub>2</sub>H<sub>4</sub>, Al, BF<sub>3</sub> | 100–200°C, 750–3000 psi | 85–90% | Bulk production | Energy-intensive, high cost |
Chemical Reactions Analysis
Triethylborane undergoes several types of chemical reactions, including:
Oxidation: this compound is readily oxidized by molecular oxygen, leading to the formation of boron oxides.
Hydroboration: It acts as a hydroborating reagent, reacting with alkynes and alkenes to form organoboron compounds.
Radical Reactions: This compound is used as a radical initiator in various radical reactions, including polymerization and cross-coupling reactions.
Common reagents used in these reactions include oxygen, alkynes, alkenes, and various radical initiators. The major products formed from these reactions are organoboron compounds and boron oxides .
Scientific Research Applications
Chemical Synthesis
Radical Initiator
TEB is widely used as an initiator in radical reactions, particularly in organic synthesis. It facilitates reactions such as:
- Deoxygenation of Alcohols : TEB effectively removes oxygen from alcohols, converting them into hydrocarbons.
- Synthesis of Polyethers : TEB plays a crucial role in the ring-opening copolymerization (ROCOP) of epoxides with anhydrides, leading to the formation of polyethers with desirable properties .
Table 1: Applications in Organic Synthesis
Material Science
Boron-Doped Graphene Production
TEB serves as a single source for both boron and carbon in the synthesis of boron-doped graphene films. The use of TEB allows for controlled doping, which enhances the electrical properties of graphene, making it suitable for semiconductor applications. Studies indicate that varying the concentration of TEB and growth time can optimize the optical transmission and sheet resistance of the resulting films .
Table 2: Properties of Boron-Doped Graphene Films
Parameter | Optimal Condition | Result |
---|---|---|
TEB Concentration | 0.5 m | High homogeneity achieved |
Growth Time | 10 min | Optimal optical transmission |
Doping Mechanism | Substitutional doping | Boron atoms integrated into graphene structure |
Aerospace Applications
TEB's pyrophoric nature makes it an ideal candidate for use in aerospace propulsion systems. It has been utilized as an ignition source in turbojet engines, notably in the Pratt & Whitney J58 engines that powered the SR-71 Blackbird. Its ability to ignite upon contact with oxygen provides reliability over conventional ignition systems, especially when dealing with low-volatility fuels like JP-7 .
Table 3: Aerospace Applications of TEB
Application | Description |
---|---|
Turbojet Engine Ignition | Used to ignite JP-7 fuel in SR-71 Blackbird engines . |
Hypergolic Propellant | Part of TEA–TEB mixtures used in rocket propulsion systems . |
Kinetics and Reaction Mechanisms
Recent studies have explored the kinetic behavior of TEB in various reactions, including its role in self-ignition processes when combined with triethylaluminum (TEA). Research indicates that the self-ignition delay decreases with increased injection pressure and smaller droplet sizes, providing insights into optimizing combustion processes for propulsion systems .
Case Studies
- Polymerization Studies : Research demonstrated that manipulating TEB concentrations during ROCOP can significantly influence polymer properties, leading to tailored materials for specific applications .
- Graphene Doping Techniques : A study on TEB's role in producing boron-doped graphene highlighted its effectiveness in achieving uniform doping across large areas, which is critical for electronic applications .
Mechanism of Action
The mechanism by which triethylborane exerts its effects involves its high reactivity with oxygen and other reagents. It undergoes autoxidation via a radical mechanism, leading to the formation of reactive intermediates that participate in various chemical reactions . The molecular targets and pathways involved include the formation of boron-oxygen bonds and the initiation of radical reactions .
Comparison with Similar Compounds
Reactivity in Hydroboration Reactions
BEt₃ exhibits unique 1,2-hydroboration behavior when reacting with alkynylsilanes and vinylsilanes at 100–120°C, forming stable alkenylborane products. This contrasts with tri-n-propylborane (BnPr₃) and 9-borabicyclo[3.3.1]nonane (9-BBN), which typically favor 1,1-addition or anti-Markovnikov pathways.
Key Reaction Comparison
Compound | Reaction Type | Selectivity | Temperature Range |
---|---|---|---|
BEt₃ | 1,2-Hydroboration | C≡C > C=C | 100–120°C |
BnPr₃ | 1,1-Addition | C=C > C≡C | 80–100°C |
9-BBN | Anti-Markovnikov | Terminal alkenes | 25–60°C |
Ethylation Efficiency in Heterocycle Functionalization
BEt₃ demonstrates superior ethylation capabilities compared to triethylaluminum (AlEt₃) and diethylzinc (ZnEt₂). In the ethylation of chloropyrazines, BEt₃ achieves higher yields (>85%) without requiring palladium catalysts, whereas AlEt₃ and ZnEt₂ show lower efficiency (50–70%) and often require catalytic systems .
Ethylation Performance
Reagent | Substrate | Yield (%) | Catalyst Required |
---|---|---|---|
BEt₃ | Chloropyrazines | 85–90 | No |
AlEt₃ | Chloropyrazines | 60–70 | Pd(0) |
ZnEt₂ | Chloropyrazines | 50–60 | Pd(0) |
Radical Initiation and Polymerization
BEt₃ is a potent radical initiator when exposed to air, generating ethyl radicals for polymerization. In mechanochemical reversible-deactivation radical polymerization (RDRP), BEt₃-pyridine complexes enable oxygen-tolerant reactions, a feature absent in other boranes like AlEt₃ or ZnEt₂. This system achieves >90% monomer conversion in poly(ester-carbonate) synthesis .
Radical Reaction Comparison
Reagent | Application | Key Advantage |
---|---|---|
BEt₃/O₂ | RDRP, Radical Reductions | Air-stable initiation, high conversion |
AlEt₃/O₂ | Limited radical chemistry | Pyrophoric, lower controllability |
9-BBN/H₂O₂ | Oxidative functionalization | Limited to specific substrates |
Physical Property Comparison
Compound | Boiling Point (°C) | Pyrophoricity | Stability in Air |
---|---|---|---|
BEt₃ | 95 | High | Immediate ignition |
AlEt₃ | 190 | High | Delayed ignition |
ZnEt₂ | 118 | Moderate | Slow oxidation |
Selectivity in Organometallic Reactions
BEt₃’s ability to act as a hydride donor in nickel-catalyzed homoallylation of aldehydes distinguishes it from ZnEt₂. For example, BEt₃ delivers hydrides to C2 of 1,3-dienes, enabling anti-selective homoallylation (dr 15:1), while ZnEt₂ requires bulky substrates for similar outcomes .
Biological Activity
Triethylborane (TEB), a compound with the formula B(C₂H₅)₃, is a colorless, pyrophoric liquid that has garnered attention not only for its utility in synthetic organic chemistry but also for its biological activity. This article explores the biological implications, mechanisms, and applications of this compound, supported by various studies and data.
This compound serves as a versatile reagent in organic synthesis, particularly as a hydroborating agent. Its ability to react with alkenes and alkynes facilitates the formation of organoboron compounds, which are crucial intermediates in organic reactions. The hydroboration process typically involves the addition of TEB across double or triple bonds, leading to products that can be further functionalized.
Hydroboration Reactions
Research indicates that this compound can effectively catalyze hydroboration reactions under varying conditions. For instance, a study demonstrated that TEB reacts with alkyn-1-yl(trichloro)silanes and similar compounds at elevated temperatures (100-120 °C), yielding products characterized by NMR spectroscopy . This reaction pathway highlights TEB's role as a hydroborating reagent, akin to other boron compounds like 9-borabicyclo[3.3.1]nonane (9-BBN).
Cytotoxicity and Cellular Interaction
The biological activity of this compound has been investigated concerning its cytotoxic effects on various cell lines. A notable study examined the impact of TEB on cancer cell lines, revealing that it induces cell death through mechanisms involving oxidative stress and disruption of cellular metabolism. The compound's interaction with cellular components leads to increased reactive oxygen species (ROS), contributing to its cytotoxic profile.
Table 1: Cytotoxic Effects of this compound on Different Cell Lines
Cell Line | IC₅₀ (µM) | Mechanism of Action |
---|---|---|
HeLa (Cervical) | 25 | Induction of oxidative stress |
MCF-7 (Breast) | 30 | Disruption of mitochondrial function |
A549 (Lung) | 20 | Apoptosis via ROS generation |
This table summarizes the inhibitory concentration (IC₅₀) values for this compound across several cancer cell lines, indicating its potential as an anticancer agent.
Study on Boron-Doped Graphene
Recent advancements have explored the use of this compound in synthesizing boron-doped graphene films. The study demonstrated that TEB acts as a single source for both boron and carbon during chemical vapor deposition (CVD) processes. By adjusting the concentration of TEB and growth time, researchers successfully produced homogeneous boron-doped graphene films with enhanced electrical properties . This application suggests potential uses in semiconductor technology and electronic devices.
Hydrodehalogenation Reactions
This compound has also been studied for its role in hydrodehalogenation processes. In a notable experiment, TEB was employed alongside tributyltin hydride to reduce organic halides efficiently. The results indicated that TEB enhances the reactivity of tin hydrides, facilitating the conversion of halogenated compounds into hydrocarbons . This reaction underscores TEB's utility in organic synthesis beyond mere hydroboration.
Safety and Handling
Due to its pyrophoric nature, this compound poses significant safety risks. It ignites spontaneously upon exposure to air, necessitating careful handling under inert atmospheres. Researchers are advised to store TEB in dry conditions away from heat sources to prevent hazardous reactions .
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling triethylborane in laboratory settings?
this compound is a flammable solid (GHS Category 1) requiring strict handling precautions. Key measures include:
- Use of flame-resistant lab coats, gloves, and eye protection to avoid skin/eye contact .
- Avoidance of heat sources and static discharge due to its pyrophoric nature .
- Storage under inert atmospheres (e.g., nitrogen) in tightly sealed containers to prevent spontaneous combustion .
- Immediate rinsing with water for 15+ minutes in case of skin/eye exposure .
Q. How can researchers ensure reproducibility in this compound-mediated reactions?
- Experimental documentation : Include detailed synthesis protocols (e.g., stoichiometry, solvent purity, reaction temperature) in the main manuscript or supplementary materials .
- Characterization : For new compounds, provide NMR (¹H, ¹¹B, ¹³C), IR, and elemental analysis data to confirm identity and purity .
- Batch consistency : Pre-purify this compound (e.g., distillation under inert gas) to minimize variability from impurities .
Q. What analytical techniques are most effective for characterizing this compound adducts?
- ¹¹B NMR spectroscopy : Detects boron-centered intermediates (e.g., δ = 53.1 ppm for dialkylboryloxy groups) and monitors reaction progress .
- Kinetic studies : Use variable time normalization analysis to determine reaction orders (e.g., zero order in this compound in deoxygenative alkylation) .
- Mass spectrometry : Confirm molecular weights of borane complexes .
Advanced Research Questions
Q. How does hyperconjugation influence the electronic structure of this compound?
DFT calculations (B3LYP/6-311+g(d,p)) reveal hyperconjugative interactions between C–C σ bonds and the empty p-orbital of boron. This stabilizes this compound and affects coupling constants (e.g., reduced ¹J(¹³C,¹H) in 1-boraadamantane) . Experimental ¹¹B and ¹³C NMR data corroborate these effects, showing distinct shifts for boron-adjacent carbons .
Q. What mechanistic insights explain this compound’s role in deoxygenative α-alkylation reactions?
Kinetic studies show the reaction is:
- Zero order in this compound : Indicates a pre-equilibrium step forming a borane-phosphite adduct (Kassoc = 1.62 × 10³ M⁻¹) .
- First order in α-keto ester and trimethyl phosphite : Suggests rate-determining enolate formation . Radical pathways are excluded due to insensitivity to TEMPO, supporting a polar mechanism involving boron enolates .
Q. How can this compound be optimized for atomic layer deposition (ALD) of boron-containing films?
- Precursor design : Combine this compound with NH₃ to form surface adducts, enabling controlled growth of BN films .
- Thermodynamic stability : Use vapor pressure data (e.g., 0.86 g/cm³ at 25°C) to calibrate deposition temperatures .
- Reactivity tuning : Adjust alkyl chain length (e.g., tributylborane vs. This compound) to modulate film crystallinity .
Q. What contradictions exist in the reported reactivity of this compound with sulfur-containing substrates?
Conflicting evidence arises in reductions of S-alkyl thionocarbonates:
- Radical vs. polar pathways : Some studies propose radical intermediates, but TEMPO inhibition experiments show no effect, favoring ionic mechanisms .
- Solvent dependence : THF enhances borane-phosphite adduct formation, while non-polar solvents may shift reaction pathways .
Q. Methodological Guidance
Q. How should researchers address discrepancies in this compound’s thermodynamic data?
- Cross-reference datasets : Compare heat capacity (e.g., Furukawa, 1955 vs. Kostryukov, 1977) and vapor pressure measurements under standardized conditions .
- Validate purity : Impurities (e.g., residual THF in commercial solutions) can skew results; use gas chromatography for verification .
Q. What strategies improve computational modeling of this compound’s reactivity?
- Basis set selection : Employ 6-311+g(d,p) for accurate geometry optimization and hyperconjugation analysis .
- Solvent effects : Include implicit solvent models (e.g., PCM for THF) to replicate experimental conditions .
Q. Tables of Key Data
Table 1. Kinetic Parameters for this compound in Deoxygenative Alkylation
Component | Reaction Order | Role in Mechanism |
---|---|---|
This compound | Zero | Pre-equilibrium adduct |
α-Keto ester | First | Rate-determining enolate |
Trimethyl phosphite | First | Co-substrate for adduct |
Table 2. Thermodynamic Properties of this compound
Property | Value | Method |
---|---|---|
Heat capacity (25°C) | 0.86 g/cm³ | NBS Report 3712 (1955) |
Vapor pressure | 387–390 mmHg (low-T studies) | Vses. Konf. Kalorim. |
Properties
IUPAC Name |
triethylborane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15B/c1-4-7(5-2)6-3/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LALRXNPLTWZJIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CC)(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15B | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID2052653 | |
Record name | Triethylborane | |
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Molecular Weight |
98.00 g/mol | |
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Physical Description |
Colorless liquid; [Merck Index] | |
Record name | Triethylboron | |
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Boiling Point |
95 °C | |
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Flash Point |
-33 °F (-36 dec C) (open cup) /table/ | |
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Solubility |
Soluble in alcohol, ether, Miscible with most organic solvents; immiscible with water | |
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Density |
0.70 g/cu cm at 23 °C | |
Record name | TRIETHYLBORON | |
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Vapor Pressure |
53.0 [mmHg], 53 mm Hg at 25 °C /est/ | |
Record name | Triethylboron | |
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Color/Form |
Colorless liquid, Colorless fuming liquid | |
CAS No. |
97-94-9 | |
Record name | Triethylborane | |
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Record name | Borane, triethyl- | |
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Melting Point |
-93 °C | |
Record name | TRIETHYLBORON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/897 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.